molecular formula C18H17ClN2O3S2 B5907271 ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate

ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate

Cat. No. B5907271
M. Wt: 408.9 g/mol
InChI Key: NBQBBUSTPKVICC-UHFFFAOYSA-N
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Description

Ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes and proteins involved in inflammation and pain signaling pathways. It is also believed to work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of bacteria and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate in lab experiments include its potential as an anti-inflammatory, analgesic, antipyretic, and anti-cancer agent. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity.

Future Directions

There are several future directions for the study of ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate. These include further studies on its mechanism of action, toxicity, and potential as a therapeutic agent for various diseases. Additionally, studies on its potential as a drug delivery system and its use in combination with other drugs should also be explored.

Synthesis Methods

The synthesis of ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate involves the reaction of 2-chloro-5-(methylthio)benzoic acid with thionyl chloride to form 2-chloro-5-(methylthio)benzoyl chloride. This intermediate is then reacted with ethyl 4-aminobenzoate and potassium thiocyanate to form the final product.

Scientific Research Applications

Ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as an anti-cancer agent and for its ability to inhibit the growth of bacteria.

properties

IUPAC Name

ethyl 4-[(2-chloro-5-methylsulfanylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c1-3-24-17(23)11-4-6-12(7-5-11)20-18(25)21-16(22)14-10-13(26-2)8-9-15(14)19/h4-10H,3H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBBUSTPKVICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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